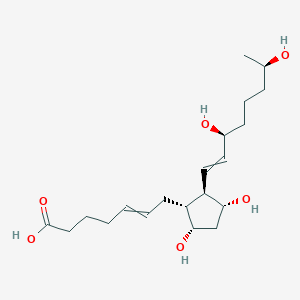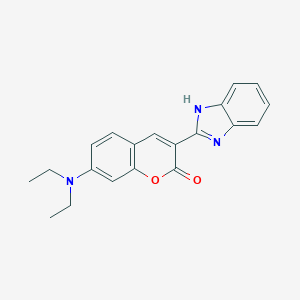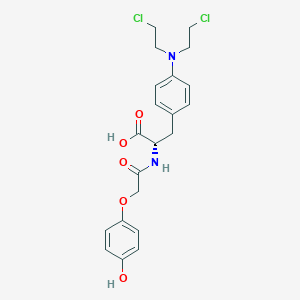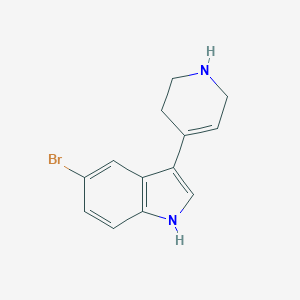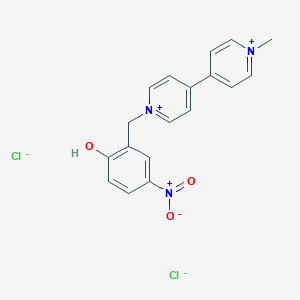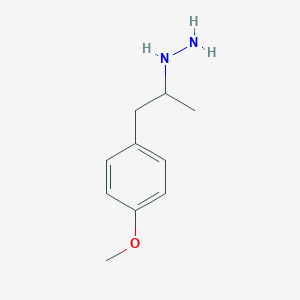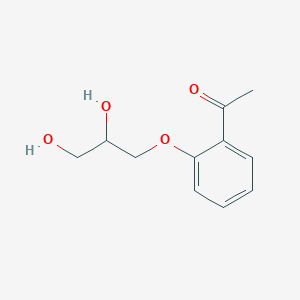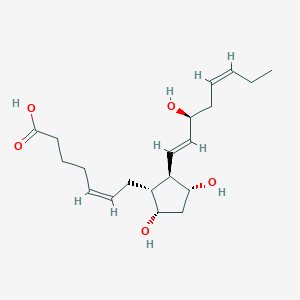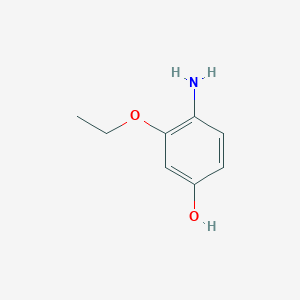![molecular formula C14H6Br2N2S3 B160511 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 288071-87-4](/img/structure/B160511.png)
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole is a red monomer often used as an electron acceptor to synthesize donor–acceptor conjugated polymers . It has been used in the synthesis of polymer semiconductors, specifically PCDTBT, in the application of photovoltaic solar cell devices .
Synthesis Analysis
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole can be achieved by reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . Further reaction of the red monomer with 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9Hcarbazole results in PCDTBT .Molecular Structure Analysis
The molecular structure of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole consists of a benzothiadiazole core with bromothiophene units at the 4 and 7 positions . The chemical formula is C14H6Br2N2S3 and it has a molecular weight of 458.21 g/mol .Chemical Reactions Analysis
As an electron acceptor, 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a crucial role in the fabrication of ternary polymer solar cells (PSCs) . The incorporation of this molecule into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, results in ternary PSCs with improved power conversion efficiencies (PCEs) .Physical And Chemical Properties Analysis
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole appears as red needles or powder .Scientific Research Applications
Application in Polymer Semiconductors
- Scientific Field : Polymer Chemistry
- Summary of the Application : This compound is used in the synthesis of polymer semiconductors, specifically in the creation of donor-acceptor polymers . These polymers have significant interest due to their tunable optoelectronic properties with a narrow band gap in organic electronic applications .
- Methods of Application : The compound is used as an acceptor unit in the synthesis of donor-acceptor polymers via direct C-H arylation polymerization . Two donor moieties [3-hexylthiophene and 1,4-bis (dodecyloxy)benzene], and one acceptor unit 4,7-bis (thiophen-2-yl)benzo [ c ] [1,2,5]thiadiazole were used for direct C-H arylation polymerization .
- Results or Outcomes : The resulting polymers are soluble and characterized. Optical and electrochemical properties were carried out by UV-Vis-NIR and cyclic voltammetry, respectively . A temperature-dependent absorption of the polymer films blended with PC 71 BM was studied for photovoltaic application. Devices were fabricated by solution-processable deposition of active layer and a PCE of 3.82% was achieved .
Application in Electrochromic Devices
- Scientific Field : Material Science
- Summary of the Application : This compound is used in the creation of electrochromic devices . These devices have a variety of applications, including smart windows/mirrors, eyewear, and non-emissive displays .
- Methods of Application : The compound is incorporated into an indacenodithieno[3,2- ]thiophene (IDTT) based polymer backbone to obtain three different alternating copolymers .
- Results or Outcomes : The new copolymers maintain electrochemical stability and full color switching between black and transparent down to an ultra-low potential range of 0-0.6 V .
Application in Photovoltaic Solar Cell Devices
- Scientific Field : Photovoltaic Technology
- Summary of the Application : This compound is used for the synthesis of polymer semiconductors, specifically PCDTBT, in the application of photovoltaic solar cell devices .
- Methods of Application : The compound can be targeted by reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene. Further reaction of the red monomer with 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9Hcarbazole affords PCDTBT .
- Results or Outcomes : Devices were fabricated by solution-processable deposition of active layer and a power conversion efficiency (PCE) of 3.82% was achieved .
Application in Organic Field-Effect Transistors (OFETs)
- Scientific Field : Organic Electronics
- Summary of the Application : This compound is used in the synthesis of donor-acceptor polymers for organic field-effect transistors .
- Methods of Application : The compound is used as an acceptor unit in the synthesis of donor-acceptor polymers via direct C-H arylation polymerization .
- Results or Outcomes : The resulting polymers have tunable optoelectronic properties, making them suitable for use in organic field-effect transistors .
Application in Light-Emitting Diodes
- Scientific Field : Optoelectronics
- Summary of the Application : This compound is used in the synthesis of donor-acceptor polymers for light-emitting diodes .
- Methods of Application : The compound is used as an acceptor unit in the synthesis of donor-acceptor polymers via direct C-H arylation polymerization .
- Results or Outcomes : The resulting polymers have tunable optoelectronic properties, making them suitable for use in light-emitting diodes .
Application in Electrochromic Devices
- Scientific Field : Material Science
- Summary of the Application : This compound is used in the creation of electrochromic devices . These devices have a variety of applications, including smart windows/mirrors, eyewear, and non-emissive displays .
- Methods of Application : The compound is incorporated into an indacenodithieno[3,2- ]thiophene (IDTT) based polymer backbone to obtain three different alternating copolymers .
- Results or Outcomes : The new copolymers maintain electrochemical stability and full color switching between black and transparent down to an ultra-low potential range of 0-0.6 V .
Future Directions
The use of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole as an electron acceptor in the fabrication of ternary PSCs represents an emerging strategy to improve the power conversion efficiencies . Its low cost and easy availability make it a promising material for future research and development in the field of photovoltaic solar cell devices .
properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2N2S3/c15-11-5-3-9(19-11)7-1-2-8(10-4-6-12(16)20-10)14-13(7)17-21-18-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIMIGRZSUYQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625302 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
CAS RN |
288071-87-4 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-BIS(2-BROMO-5-THIENYL)-2,1,3-BENZOTHIADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



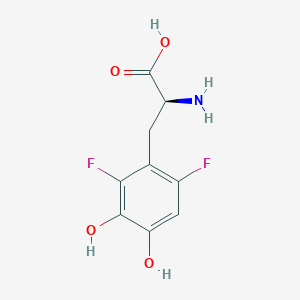
![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)
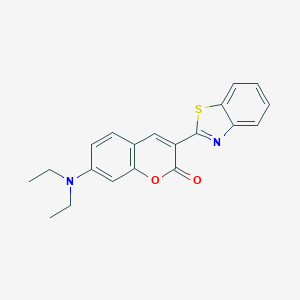
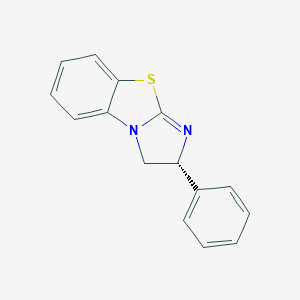
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
